(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

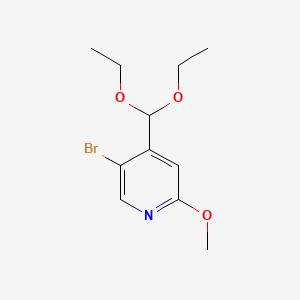

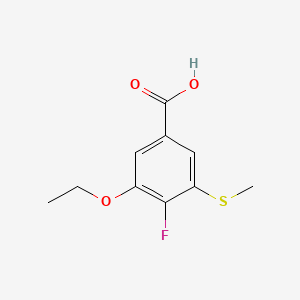

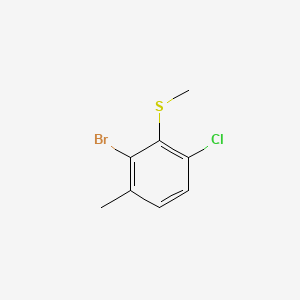

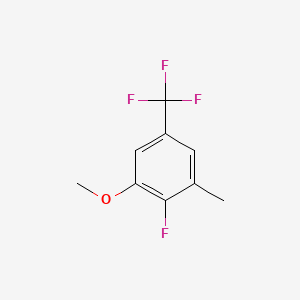

“(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane” is a chemical compound with the molecular formula C8H8BrClS . It’s a member of the organosulfur compounds, which contain sulfur and carbon atoms .

Molecular Structure Analysis

The molecular structure of “(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane” consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) with bromo, chloro, and methyl substituents, as well as a sulfane group . The exact spatial arrangement of these groups can influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane” would depend on its molecular structure. Unfortunately, specific information about its melting point, boiling point, density, and other properties is not available .Scientific Research Applications

Synthesis of Bromomethyl Sulfides

(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane: is a valuable building block in the synthesis of bromomethyl sulfides. These compounds serve as intermediates in various chemical syntheses due to their superior electrophilicity. The method for bromomethylation of thiols using paraformaldehyde and HBr/AcOH has been developed to minimize the generation of toxic byproducts, showcasing the compound’s utility in creating structurally diverse bromomethyl sulfides .

Generation of Organometallics

The reactivity scope of bromomethyl thiol derivatives like (2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane is broad, particularly for generating organometallics through metal-halogen exchange reactions. This application is significant for the synthesis of complex molecules and materials .

Radical Reductions and Additions

The compound’s utility extends to radical reductions and additions, which are fundamental reactions in organic chemistry. These processes are crucial for modifying molecular structures and introducing new functional groups .

Anti-Markovnikov Hydromethylation of Alkenes

In the context of formal anti-Markovnikov hydromethylation of alkenes, (2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane can be used in conjunction with catalytic protodeboronation of pinacol boronic esters. This transformation is valuable for the synthesis of complex organic molecules .

Controlled Environment and Cleanroom Solutions

Lastly, in controlled environments and cleanrooms, where contamination control is critical, (2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane can be utilized in the synthesis of cleaning agents or surface treatments that help maintain the required standards of cleanliness .

properties

IUPAC Name |

3-bromo-1-chloro-4-methyl-2-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGPGVHHYNILKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)SC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.57 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

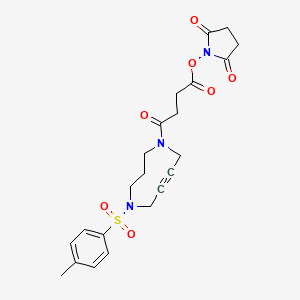

![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)